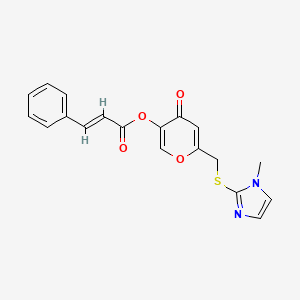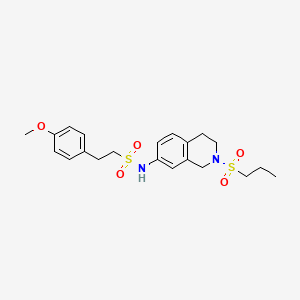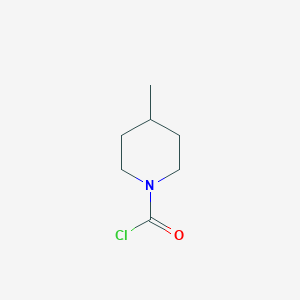
(5-Methylisoxazol-3-yl)(3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphismusstudien
(5-Methylisoxazol-3-yl)(3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanon: wurde auf sein polymorphisches Verhalten untersucht. In einer Studie von Pagliari et al. wurden drei verschiedene Formen von N1,N3-bis(5-Methylisoxazol-3-yl)malonamid (1) charakterisiert: zwei polymorphe Formen und ein Solvat. Die supramolekularen Architekturen von amidhaltigen Verbindungen sind stark von den Seitenkettensubstituenten abhängig. Das Vorhandensein von DMSO beeinflusste die Bildung einer der Polymorphe, wobei das Lösungsmittelmolekül Amid-Amid-Wechselwirkungen unterbrach. Der zentrale Kohlenstoff in Molekül 1 ermöglicht eine flexible Anpassung, was zu den drei Formen führt .
Synthetische Anwendungen
a. Oxazin-Synthese: Die Verbindung 3-Amino-5-methylisoxazol wurde bei der Synthese von Naphtho[1,2-e][1,3]oxazinen verwendet. Eine effiziente Eintopf-Kondensationsreaktion, die β-Naphthol, 3-Amino-5-methylisoxazol und Arylaldehyde umfasst, die durch Bismut(III)trifluormethansulfonat katalysiert wird, führte zur bevorzugten Bildung von 1,3-trans-Oxazinen. Diese Syntheseroute bietet eine einfache und schnelle Methode für den Zugang zu verschiedenen Oxazinderivaten .
Umweltanwendungen
a. Bioabbau-Zwischenprodukte: 3-Amino-5-methylisoxazol ist ein wichtiges Zwischenprodukt, das während des biologischen Abbaus von Sulfamethoxazol durch Pseudomonas psychrophila Stamm HA-4 gebildet wird. Das Verständnis seiner Rolle im Abbauweg trägt zu den Bemühungen um die Umweltbehebung bei.
b. Photokatalytischer Abbau: Beim photokatalytischen Abbau von Sulfamethoxazol spielt 3-Amino-5-methylisoxazol eine entscheidende Rolle. Die Untersuchung seines Verhaltens unter verschiedenen Bedingungen kann unser Verständnis von Prozessen zur Entfernung von Umweltverschmutzung verbessern .
Wirkmechanismus
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with cellular processes .
Biochemical Pathways
The biochemical pathways affected by isoxazole derivatives can be diverse, depending on their specific targets and modes of action .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of isoxazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-9-6-12(20-24-9)14(22)21-5-3-11(8-21)23-13-7-10(2-4-19-13)15(16,17)18/h2,4,6-7,11H,3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFIKNPEQYXAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)






